molecular formula C2H3NaO2 B10859333 Sodium acetate C-11 CAS No. 50961-06-3

Sodium acetate C-11

Cat. No.: B10859333
CAS No.: 50961-06-3
M. Wt: 81.035 g/mol
InChI Key: VMHLLURERBWHNL-WOPVPFJQSA-M
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Description

Sodium Acetate C 11 is a compound where a portion of the carboxyl molecules are labeled with radioactive carbon-11. This compound is primarily used in medical imaging, particularly in positron emission tomography (PET) scans. The radioactive carbon-11 isotope has a half-life of approximately 20 minutes, making it suitable for short-term diagnostic procedures .

Preparation Methods

Synthetic Routes and Reaction Conditions: Sodium Acetate C 11 can be synthesized by reacting methylmagnesium bromide or chloride with carbon-11 dioxide. This reaction yields a radiochemical product with high specific activity and purity. The reaction typically takes about 20 minutes and results in a radiochemical yield of around 72% .

Industrial Production Methods: The production of Sodium Acetate C 11 is usually carried out on-site due to the short half-life of carbon-11. Automated systems are often employed to ensure high radiochemical yields and purity. The compound is stable at a pH between 4.5 and 8.5 for up to 2 hours at room temperature .

Chemical Reactions Analysis

Types of Reactions: Sodium Acetate C 11 undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to carbon dioxide and water.

    Substitution: It can react with alkyl halides to form esters.

Common Reagents and Conditions:

    Oxidation: Requires oxygen or other oxidizing agents.

    Substitution: Typically involves alkyl halides like bromoethane.

Major Products:

Scientific Research Applications

Sodium Acetate C 11 has a wide range of applications in scientific research:

Mechanism of Action

The primary mechanism of action for Sodium Acetate C 11 involves its conversion to acetyl-CoA by acetyl-CoA synthetase. This conversion occurs in the cytosol and mitochondria. In cancer cells, acetyl-CoA is incorporated into fatty acids and cellular membranes, while in normal myocardium, it is oxidized through the tricarboxylic acid cycle to carbon dioxide and water .

Comparison with Similar Compounds

  • Sodium Formate
  • Sodium Propionate
  • Potassium Acetate
  • Calcium Acetate

Comparison:

Sodium Acetate C 11 stands out due to its radioactive labeling, making it uniquely suitable for PET imaging and other diagnostic applications.

Properties

CAS No.

50961-06-3

Molecular Formula

C2H3NaO2

Molecular Weight

81.035 g/mol

IUPAC Name

sodium;acetate

InChI

InChI=1S/C2H4O2.Na/c1-2(3)4;/h1H3,(H,3,4);/q;+1/p-1/i2-1;

InChI Key

VMHLLURERBWHNL-WOPVPFJQSA-M

Isomeric SMILES

C[11C](=O)[O-].[Na+]

Canonical SMILES

CC(=O)[O-].[Na+]

Origin of Product

United States

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